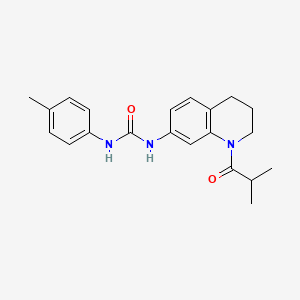![molecular formula C24H18ClF3N2O3S B2826669 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686744-22-9](/img/structure/B2826669.png)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18ClF3N2O3S and its molecular weight is 506.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Studies and Environmental Impact
- The compound has been involved in studies analyzing the toxicity and environmental impact of various chemicals. For instance, research has investigated the relationship between exposure to phenoxyherbicides, which include components similar to 2-chlorophenyl, and the incidence of soft tissue sarcoma. However, the results indicated a need for more studies to establish a definitive link between exposure to these chemicals and the increased risk of diseases such as sarcoma (Smith et al., 1984).
Pharmacokinetic Research
- In pharmacokinetic research, compounds with structures similar to the chlorophenyl and trifluoromethyl groups have been studied. For example, the pharmacokinetics of intravenous paracetamol in elderly patients were analyzed, highlighting the importance of understanding how different patient groups metabolize medications (Liukas et al., 2011).
Environmental Monitoring
- Certain studies have focused on environmental monitoring and the detection of hazardous substances. Research into the distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues has provided insights into the bioaccumulation and potential health risks of these substances (Chu et al., 2003).
Metabolism Studies
- Studies have also explored the metabolism of widely used medications, such as acetaminophen, and how they interact with various biological mechanisms. This includes examining the sulfation of sex hormones and how it may be affected by medication use (Cohen et al., 2018).
Mécanisme D'action
Mode of Action
The presence of the trifluoromethyl group and the chlorosulfonation of benzene suggest that it may undergo certain radical reactions. The compound might interact with its targets through electrophilic aromatic substitution reactions . More research is required to confirm this hypothesis and to understand the resulting changes.
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates suggests that it may be involved in radical chemistry This could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
Given its potential involvement in radical chemistry , it might induce certain changes at the molecular and cellular levels
Propriétés
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O3S/c25-19-10-4-1-7-16(19)13-30-14-22(17-8-2-6-12-21(17)30)34(32,33)15-23(31)29-20-11-5-3-9-18(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCOSSUYARJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

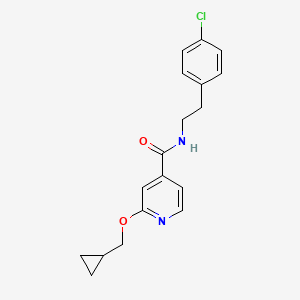
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)

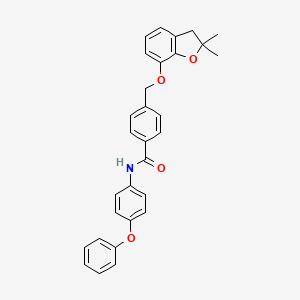
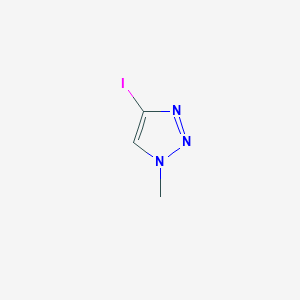
![3-chloro-2-({2-[5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2826602.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2826603.png)
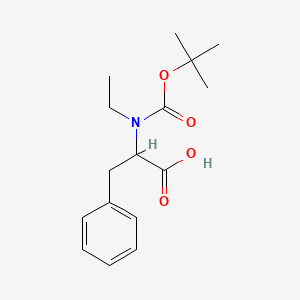
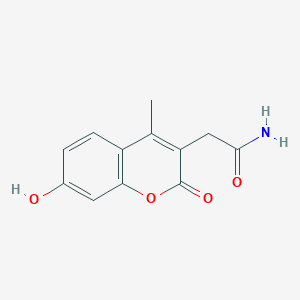
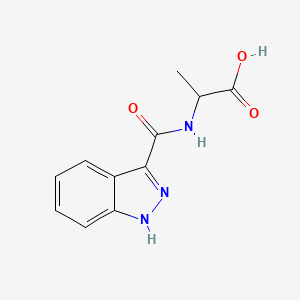
![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)
